molecular formula C23H28O12 B1436438 6'-(p-Hydroxybenzoyl)mussaenosidic acid CAS No. 87667-61-6

6'-(p-Hydroxybenzoyl)mussaenosidic acid

Cat. No.: B1436438
CAS No.: 87667-61-6
M. Wt: 496.5 g/mol
InChI Key: IUXOFSAPFXGQID-KLZCBZFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-(p-Hydroxybenzoyl)mussaenosidic acid is a natural product derived from plant sources. It has the molecular formula C23H28O12 and a molecular weight of 496.46 g/mol .

Scientific Research Applications

6’-(p-Hydroxybenzoyl)mussaenosidic acid has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry and for studying the chemical properties of natural products.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of nutraceuticals and dietary supplements.

Safety and Hazards

The compound is classified as an Eye Irritant (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statement is H319: Causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 6’-(p-Hydroxybenzoyl)mussaenosidic acid are not well-documented. The compound is typically obtained through extraction and purification from plant materials. The process involves solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

6’-(p-Hydroxybenzoyl)mussaenosidic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and acid chlorides or alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 6’-(p-Hydroxybenzoyl)mussaenosidic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

6’-(p-Hydroxybenzoyl)mussaenosidic acid can be compared with other similar compounds, such as mussaenosidic acid and other hydroxybenzoyl derivatives. These compounds share similar structural features but may differ in their specific biological activities and applications.

List of Similar Compounds

Properties

CAS No.

87667-61-6

Molecular Formula

C23H28O12

Molecular Weight

496.5 g/mol

IUPAC Name

(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)8-33-21(15(12)23)35-22-18(27)17(26)16(25)14(34-22)9-32-20(30)10-2-4-11(24)5-3-10/h2-5,8,12,14-18,21-22,24-27,31H,6-7,9H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1

InChI Key

IUXOFSAPFXGQID-KLZCBZFCSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O

SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O

Canonical SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-(p-Hydroxybenzoyl)mussaenosidic acid
Reactant of Route 2
6'-(p-Hydroxybenzoyl)mussaenosidic acid
Reactant of Route 3
6'-(p-Hydroxybenzoyl)mussaenosidic acid
Reactant of Route 4
6'-(p-Hydroxybenzoyl)mussaenosidic acid
Reactant of Route 5
6'-(p-Hydroxybenzoyl)mussaenosidic acid
Reactant of Route 6
6'-(p-Hydroxybenzoyl)mussaenosidic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.